4-Vinyl-1H-pyrazolo[3,4-c]pyridine
Description
4-Vinyl-1H-pyrazolo[3,4-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a pyridine moiety at the [3,4-c] position. Synthetic routes for pyrazolo[3,4-c]pyridines often involve multi-step elaboration, such as halogenation followed by cross-coupling reactions, as demonstrated by Emery et al., who achieved 5-halo derivatives with high yields . This compound’s structural uniqueness lies in its fused ring system and substituent placement, which influence electronic properties and biological interactions.
Properties
CAS No. |
1374652-20-6 |
|---|---|
Molecular Formula |
C8H7N3 |
Molecular Weight |
145.165 |
IUPAC Name |
4-ethenyl-1H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C8H7N3/c1-2-6-3-9-5-8-7(6)4-10-11-8/h2-5H,1H2,(H,10,11) |
InChI Key |
PTTKNIYMJXTSPS-UHFFFAOYSA-N |
SMILES |
C=CC1=CN=CC2=C1C=NN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The [3,4-c] fusion in 4-vinyl derivatives creates distinct electronic environments compared to [3,4-b] isomers, altering reactivity and biological target affinity .
- Functionalization Potential: The vinyl group in 4-vinyl-1H-pyrazolo[3,4-c]pyridine allows for polymerization or conjugation, unlike methyl or halogen substituents in pyrano or pyrrolo analogs .
Pyrazolo[3,4-c]pyridines
- Adenosine Receptor (AR) Antagonism: 4-Vinyl derivatives and related pyrazolo[3,4-c]pyridines exhibit nanomolar affinity for A1/A3 ARs, a trait absent in [3,4-b] isomers. This makes them novel scaffolds for neurological therapeutics .
Pyrazolo[3,4-b]pyridines
- Broad Bioactivity: 4-Amino derivatives demonstrate antiviral and kinase inhibitory effects, attributed to hydrogen-bonding capabilities of the amino group .
Pyrano[3,4-c]pyridines
- Anticonvulsant Activity : Methyl-substituted hybrids linked to 1,2,3-triazoles show efficacy against pentylenetetrazole-induced seizures, with molecular docking supporting target engagement .
Pyrrolo[3,4-c]pyridines
- Fluorescent Probes : Derivatives like HPPT exhibit high photostability and light amplification, ideal for bioimaging .
Physicochemical and Electronic Properties
- Electronic Structure : Quantum-chemical analysis of pyrrolo[3,4-c]pyridines reveals weak dipole transitions and anisotropic fluorescence, contrasting with the π-conjugated systems of vinyl-pyrazolo derivatives .
- Solubility and Stability : this compound’s hydrophobicity may limit aqueous solubility compared to hydroxy-substituted pyrrolo analogs .
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